2-Bromo-6-(sec-butoxy)naphthalene is an organic compound with the molecular formula and a molecular weight of approximately 279.18 g/mol. It features a naphthalene ring system substituted with a bromine atom at the 2-position and a sec-butoxy group at the 6-position. This compound appears as a white crystalline solid that is soluble in various organic solvents, including ethanol, benzene, chloroform, and toluene, but has low solubility in water. It was first synthesized by Ohno and Yamamoto in 1992 and has since garnered attention for its potential applications in organic synthesis and material science.
Common reagents for these reactions include palladium catalysts for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
Research indicates that 2-Bromo-6-(sec-butoxy)naphthalene exhibits various biological activities:
Several methods are employed to synthesize 2-Bromo-6-(sec-butoxy)naphthalene:
2-Bromo-6-(sec-butoxy)naphthalene finds utility in various fields:
Several compounds share structural similarities with 2-Bromo-6-(sec-butoxy)naphthalene. Notable examples include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Bromo-6-(tert-butoxy)naphthalene | Tert-butoxy group instead of sec-butoxy | May exhibit different solubility and reactivity |
2-Bromo-6-(methoxy)naphthalene | Methoxy group instead of sec-butoxy | Generally more polar due to methoxy substitution |
2-Bromo-6-(ethoxy)naphthalene | Ethoxy group instead of sec-butoxy | Differences in boiling point and reactivity |
The uniqueness of 2-Bromo-6-(sec-butoxy)naphthalene lies in its specific sec-butoxy substitution, which influences its reactivity profile and solubility compared to its analogs.